molecular formula C8H6OS B075792 Benzo[c]thiophen-1(3H)-one CAS No. 1194-57-6

Benzo[c]thiophen-1(3H)-one

Cat. No. B075792
CAS RN: 1194-57-6
M. Wt: 150.2 g/mol
InChI Key: NSSBUSDEHNCUIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient synthesis of thiophenes and benzo[b]thiophenes has been developed from bromoenynes and o-alkynylbromobenzene derivatives through a one-pot procedure involving Pd-catalyzed C-S bond formation followed by heterocyclization reaction. This method allows for in situ functionalization, expanding the potential of this methodology for preparing highly substituted sulfur heterocycles (Guilarte et al., 2011).

Molecular Structure Analysis

The structure and properties of benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene homologues, have been characterized. These compounds exhibit planar molecular structures and are packed in a herringbone arrangement. Their structural integrity is crucial for their physicochemical properties, as elucidated through single-crystal X-ray analysis and cyclic voltammetry (Takimiya et al., 2005).

Chemical Reactions and Properties

The reactivity and synthesis of benzo[c]thiophen derivatives have been extensively studied. For instance, 1H-benzo[c]thio- and 1H-benzo[c]selenophen-2-ium tetrafluoroborates have been synthesized, providing insight into their electronic structures and electrochemical behavior. These compounds exhibit unique reactivity patterns, making them valuable for further chemical transformations (Nagahora et al., 2017).

Physical Properties Analysis

The synthesis and characterization of benzo[b]thiophene substituted 1,3,4‑oxadiazole derivatives have demonstrated significant thermal stability and solvatochromism, indicative of their unique optical properties. These compounds exhibit high thermal stability, making them potential candidates for organic light-emitting devices and optoelectronic applications (Najare et al., 2018).

Chemical Properties Analysis

The chemical properties of benzo[c]thiophen-1(3H)-one derivatives are varied and complex. For instance, the palladium-catalyzed C(sp3)-H arylation of Benzo[b]thiophen-3(2H)-one 1,1-Dioxide demonstrates the compound's reactivity and potential for creating structurally diverse molecules, serving as a testament to the chemical versatility of benzo[c]thiophen-1(3H)-one derivatives (Liu et al., 2019).

Scientific Research Applications

  • Synthesis of Spiroheterocycles : Benzo[b]thiophen-3(2H)-one 1,1-dioxide has been utilized in the synthesis of new heterocyclic systems like 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], with proposed mechanisms for cyclization (Cekavicus et al., 2008).

  • Reactions and Derivatives : Benzo[b]thiophene-2(3H)one has shown various reactions leading to alkylation and ring-opening products. It reacts with HMPA (hexamethylphosphorictriamide) to yield 2-dimethylaminobenzo[b]thiophene and other derivatives (Vesterager et al., 1973).

  • Biological Activities of Derivatives : Benzo[b]thiophene derivatives have been found to possess a wide spectrum of pharmacological properties. New derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles exhibit potent antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).

  • Transition-Metal-Free Annulation : The compound benzo[b]thiophen-3-ylacetonitriles has been used in the transition-metal-free annulation of nitroarenes, producing benzothieno[2,3-b]quinolines (Nowacki & Wojciechowski, 2017).

  • Antibiotic Resistance Inhibition : Benzo[b]thiophene-2-ylboronic acid has been studied for its ability to inhibit class C beta-lactamase AmpC, enhancing the effectiveness of beta-lactam antibiotics against resistant bacteria (Venturelli et al., 2007).

  • Catalytic Arylation : Palladium-catalyzed C(sp3)-H arylation of benzo[b]thiophen-3(2H)-one 1,1-dioxide has been developed as an effective synthesis method for 2-phenylbenzo[b]thiophen-3(2H)-one 1,1-dioxide, showcasing its utility in catalysis (Liu et al., 2019).

  • Dye Synthesis : It has been used in the synthesis of various disperse dyes, showing potential in the textile industry (Bhatti & Seshadri, 2004).

  • Photoelectric Materials : Benzo[b]thiophene derivatives are utilized in the production of organic photoelectric materials and organic semiconductors due to their specific properties (Duc, 2020).

Future Directions

The exploration of sulfur-rich organic materials for future lithium-ion batteries is inspired by the average capacity of 75 mA h g −1 during 100 cycles (100 mA g −1) of the sulfur-rich all organic lithium-ion cells .

properties

IUPAC Name

3H-2-benzothiophen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSBUSDEHNCUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355890
Record name Benzo[c]thiophen-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]thiophen-1(3H)-one

CAS RN

1194-57-6
Record name Benzo[c]thiophen-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[c]thiophen-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
B Zhang, X Yang, B He, Q Wang, Z Liu… - Journal of Materials …, 2021 - pubs.rsc.org
Organic materials have potential advantages in lithium-ion batteries (LIBs) due to their environmental friendliness, flexible designability, and high theoretical capacity. However, the …
Number of citations: 8 pubs.rsc.org
K Kobayashi, M Kuroda, Y Kanbe - Helvetica Chimica Acta, 2013 - Wiley Online Library
A convenient procedure for the preparation of a new type of thiophthalides, 3‐alkoxybenzo[c]thiophen‐1(3H)‐ones 4 and 9 has been developed. Thus, 1‐(dialkoxymethyl)‐2‐…
Number of citations: 6 onlinelibrary.wiley.com
MG Shkoor, I Nikoloska, AL Schwan - Heterocycles, 2014 - researchgate.net
Surprising chemoselectivity is demonstrated in the reaction of 2-furanmethanethiol with maleic anhydride and with N-phenylmaleimide. These maleic acid derivatives demonstrate a …
Number of citations: 2 www.researchgate.net
T Drewnowski, S Leśniak, G Mlostoń… - Helvetica chimica …, 2006 - Wiley Online Library
Thermal decomposition of thiones of selected N‐, O‐ and S‐heterocycles under flash vacuum thermolysis conditions was investigated. In the case of six‐membered 4H‐3,1‐…
Number of citations: 16 onlinelibrary.wiley.com
SV Giofrè, R Mancuso, F Araniti, R Romeo… - …, 2019 - Wiley Online Library
The reactivity of 2‐alkynylbenzoic acids toward Lawesson's reagent (LR) under microwave irradiation (300 W, 100 C, CH 2 Cl 2 ) was assessed. It was found that, depending on …
LB Lin, YQ Gao, R Han, J Xiao, YM Wang… - Journal of Agricultural …, 2021 - ACS Publications
Sixteen metabolites, including seven C 7 -alkylated salicylaldehyde derivatives (1–7) and nine prenylated indole alkaloids (8–16), three of which are new, namely, asperglaucins A and …
Number of citations: 23 pubs.acs.org
Y Yang, Y Liu, L Yang, J Liu, K Li, S Luo - Journal of Chemical Sciences, 2015 - Springer
A coumarin-based fluorescent probe for selective detection of hydrogen sulfide (H 2 S) is presented. This ‘off–on’ probe exhibited high selectivity towards H 2 S in aqueous solution with …
Number of citations: 7 link.springer.com
T Li, L Wang, J Li - Chemical Engineering Journal, 2022 - Elsevier
All-organic batteries that employ organic compounds as the cathode- and anode-active materials have emerged as a promising rechargeable battery chemistry system due to their …
Number of citations: 10 www.sciencedirect.com
M Seto, S Masada, H Usutani, DG Cork… - … Process Research & …, 2019 - ACS Publications
Efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid or its cyclic isomer 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one (1) as a key intermediate for various biologically important …
Number of citations: 6 pubs.acs.org
J Chen, W Liu, B Zhou, G Niu, H Zhang… - The Journal of …, 2013 - ACS Publications
A series of deep red fluorescent dyes (CR1 to CR3) was developed via introduction of a coumarin moiety into the rhodamine molecular skeleton. The novel dyes possessed the …
Number of citations: 120 pubs.acs.org

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